molecular formula C13H17N3O B12923762 N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 65419-19-4

N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B12923762
CAS No.: 65419-19-4
M. Wt: 231.29 g/mol
InChI Key: GYHMRGOYVGJILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a specialized chemical building block that incorporates a 1,3,4-oxadiazole heterocycle, a scaffold renowned for its broad utility in pharmaceutical development and advanced materials science . This compound is of significant interest in medicinal chemistry, particularly in anticancer research. The 1,3,4-oxadiazole core is a privileged pharmacophore in drug discovery, with demonstrated mechanisms of action including the inhibition of critical cancer targets such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The structural motif of conjugating an electron-rich N,N-diethylaniline group with the 1,3,4-oxadiazole ring is a recognized strategy in the design of conjugated molecular systems . This configuration suggests potential applications in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and as molecular components with interesting fluorescent or electron-transfer properties . The synthesis of this compound can be approached via modern, efficient methods such as a copper-catalyzed oxidative Ugi/aza-Wittig reaction, which allows for the direct functionalization of tertiary amines and the one-step construction of the 1,3,4-oxadiazole ring, demonstrating a high functional group tolerance . Researchers value this chemical for its versatility as a key intermediate for further structural elaboration, enabling the creation of novel compounds for biological screening and material property testing. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

65419-19-4

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N,N-diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C13H17N3O/c1-4-16(5-2)12-8-6-11(7-9-12)13-15-14-10(3)17-13/h6-9H,4-5H2,1-3H3

InChI Key

GYHMRGOYVGJILC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the diethylamino group. One common method involves the reaction of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The resulting intermediate is then reacted with diethylamine to introduce the diethylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the oxadiazole ring and the subsequent introduction of the diethylamino group can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Aniline Moiety

N,N-Dimethyl vs. N,N-Diethyl Derivatives

The compound N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline () shares structural similarities but substitutes the N,N-diethyl group with N,N-dimethyl. Key differences include:

  • Molecular Weight and Lipophilicity : The dimethyl analog (C₂₀H₁₉N₅O, MW 345.40) is less lipophilic than the hypothetical diethyl derivative (estimated MW ~231.30 for C₁₃H₁₇N₃O). The diethyl group may enhance membrane permeability in biological systems.
Primary Aniline Derivatives

Compounds like 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline () and 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]aniline () lack alkylation on the aniline nitrogen. These exhibit:

  • Higher Polarity : The free -NH₂ group increases water solubility but reduces lipid bilayer penetration.
  • Synthetic Flexibility : The primary amine allows for further functionalization, as seen in , where it undergoes coupling reactions to form pyrimidine derivatives .

Substituent Effects on the Oxadiazole Ring

5-Methyl vs. Complex Heterocyclic Substituents
  • 5-Methyl-1,3,4-oxadiazole : The methyl group in the target compound and 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline () provides steric shielding and moderate electron-withdrawing effects. This simplicity often correlates with higher synthetic yields compared to bulkier substituents .
  • Pyrazole-Substituted Oxadiazole: The dimethyl analog in incorporates a 5-methyl-1-phenylpyrazole group on the oxadiazole. Crystal data reveal a dihedral angle of 7.97° between the oxadiazole and pyrazole rings, indicating partial conjugation .
Methylthio Substituent

The 4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]aniline () replaces the methyl group with a methylthio (-SMe) group. This substitution:

  • Increases electron density on the oxadiazole ring due to sulfur’s polarizability.
  • Introduces light sensitivity, necessitating protective measures during synthesis .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Aniline Substituent Oxadiazole Substituent Molecular Formula Molecular Weight Key Synthetic Notes Reference
N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (hypothetical) N,N-Diethyl 5-Methyl C₁₃H₁₇N₃O 231.30 Likely requires alkylation -
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline N,N-Dimethyl 5-(5-Methyl-1-phenylpyrazole) C₂₀H₁₉N₅O 345.40 Oxidative cyclization, X-ray data
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline -NH₂ 5-Methyl C₉H₉N₃O 175.19 FeCl₃/hydrazine reduction
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline -NH₂ 5-Methylthio C₉H₉N₃OS 207.25 Light-sensitive, methanol synthesis

Table 2: Spectral Data Comparison

Compound Name ¹³C NMR (δ, ppm) EI-MS (m/z) Reference
N,N-Dimethyl analog () 165.34 (C=O), 143.54 (oxadiazole C) 350 (M⁺), 335 (base peak)
2-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Not reported 175 (M⁺)
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline Not reported Not reported

Biological Activity

N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features an aniline moiety linked to a 1,3,4-oxadiazole ring. The oxadiazole ring is significant for its heterocyclic nature and ability to engage in various interactions with biological targets through hydrogen bonding and π-stacking. This unique structure contributes to the compound's reactivity and biological properties.

Anticancer Potential

Preliminary studies indicate that this compound exhibits promising anticancer activity. The mechanism behind this activity is believed to involve the compound's ability to interact with cellular targets that regulate cancer cell proliferation and survival.

Key Findings:

  • In vitro Studies: Research has shown that compounds with oxadiazole rings often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazole have been reported to inhibit tumor growth through apoptosis induction and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring: The initial step often includes the reaction of hydrazine derivatives with carbonyl compounds to form the oxadiazole.
  • Coupling Reaction: The resulting oxadiazole is then coupled with diethyl aniline using standard coupling reactions.
  • Purification: The final product is purified through recrystallization or chromatography.

Case Studies

Research focusing on the biological activity of similar oxadiazole derivatives provides insight into the potential applications of this compound:

  • Antidepressant Activity: A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their antidepressant properties using behavioral models. Some derivatives showed significant effects comparable to established antidepressants .
  • Cytotoxicity Against Cancer Cell Lines: Another study investigated a series of oxadiazole derivatives for their cytotoxic effects on different cancer cell lines. The results indicated that specific structural modifications could enhance activity against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-Diethyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazides with carboxylic acid derivatives or through aza-Wittig reactions. For example, analogous oxadiazole-aniline derivatives are prepared by reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in ethanol at room temperature, yielding high-purity products confirmed by IR, NMR, and X-ray analysis . Optimization involves adjusting solvents (e.g., ethanol for solubility), stoichiometric ratios, and reaction times. Catalytic methods using mild conditions (e.g., room temperature) minimize side reactions .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural validation employs spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Confirms functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., diethylamino group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.3–3.5 ppm for N–CH₂) .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C–N in oxadiazole: ~1.29 Å) and torsion angles, confirming coplanarity of aromatic and oxadiazole rings .

Q. What methods are used to assess the purity of this compound in synthetic workflows?

  • Methodological Answer : Purity is evaluated via:

  • Chromatography : HPLC or TLC with UV detection to identify impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) matches theoretical and observed molecular ions (e.g., [M+H]⁺ for C₁₄H₁₈N₄O: 274.1434) .
  • Melting Point Analysis : Sharp melting points indicate crystalline purity .

Advanced Research Questions

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Methodological Answer : Challenges include crystal defects and disorder in flexible groups (e.g., diethylamino). Solutions involve:

  • Low-Temperature Data Collection : Reduces thermal motion (e.g., at 100 K) .
  • Absorption Correction : Multi-scan methods (e.g., SADABS) correct for crystal imperfections .
  • Refinement Constraints : H-atom positions are constrained using SHELXL, improving R-factors (e.g., R₁ < 0.04) .

Q. How can researchers evaluate the biological activity of this compound, such as anticancer or antimicrobial potential?

  • Methodological Answer : Biological assays include:

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Antioxidant Activity : DPPH radical scavenging tests .
  • Enzyme Inhibition : Molecular docking (e.g., with HIV integrase using AutoDock Vina) to predict binding affinity, supported by structural analogs like Raltegravir .

Q. How should researchers resolve discrepancies in spectroscopic or crystallographic data during structural analysis?

  • Methodological Answer : Discrepancies arise from solvent effects or polymorphs. Strategies include:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Alternative Crystallization Solvents : Ethanol vs. acetonitrile may yield different polymorphs .
  • Dynamic NMR : Resolves conformational exchange in flexible groups (e.g., diethylamino rotation) .

Q. What computational approaches predict the physicochemical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to estimate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .
  • QSAR Models : Correlate logP and molar refractivity with bioactivity using software like MOE .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to predict permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.